glucuronamide
Description
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Properties
CAS No. |
14982-32-2 |
|---|---|
Molecular Formula |
C41H32O11 |
Synonyms |
Guluronamide, L- (8CI) |
Origin of Product |
United States |
Contextualization of Glucuronamide Within Contemporary Chemical and Biochemical Research
Historical Trajectories of Uronic Acid Derivatives in Chemical Sciences
The exploration of uronic acids dates back to the early 20th century, when they were first identified as integral components of polysaccharides found in both plants and animals. numberanalytics.com Uronic acids are formed through the oxidation of the primary alcohol group of aldoses to a carboxylic acid group. numberanalytics.com This chemical transformation imparts distinct properties, including increased water solubility and the ability to form salts and participate in reactions like esterification and amidation. numberanalytics.com Glucuronic acid, the parent compound of glucuronamide (B1172039), is a prominent example, derived from glucose through oxidation at the sixth carbon atom. wikipedia.org The historical study of uronic acids laid the groundwork for understanding their diverse roles in nature and their potential for chemical modification. The synthesis of uronic acids and their derivatives has been a significant area of research, involving various methods including the catalytic oxidation of sugars. researchgate.net Early studies explored reactions of glucuronolactone (B27817), a related compound, with aliphatic amines, contributing to the understanding of amide formation in this class of molecules. nih.gov
Academic Significance of this compound in Fundamental Biological Processes
This compound holds academic significance due to its involvement or potential involvement in several fundamental biological processes. As an amide derivative of glucuronic acid, it is connected to pathways involving carbohydrate metabolism and the detoxification of xenobiotics. ontosight.ai Glucuronidation, the process by which glucuronic acid is conjugated to various substances, is a key mechanism for enhancing their solubility and promoting their elimination from the body. cymitquimica.com While this compound itself is an amide, its structural relationship to glucuronic acid places it in the context of these important metabolic routes.
Furthermore, this compound has been recognized as a glycosaminoglycan precursor, making it relevant to the synthesis of these important biomolecules that are crucial for the structure and function of connective tissues. numberanalytics.comchemimpex.com Research also indicates that this compound may exhibit biological activity and influence various physiological processes, although its specific roles are subjects of ongoing investigation. cymitquimica.com In the context of microbial metabolism, some oral bacteria have shown increased respiratory activity when supplied with this compound, suggesting its potential as a carbon source for certain species and its involvement in microbial interactions. frontiersin.org
Current Research Paradigms and Emerging Frontiers for this compound Investigation
Current research involving this compound spans several paradigms, driven by its chemical properties and potential biological relevance. A significant area of investigation focuses on the synthesis and evaluation of this compound-containing compounds, particularly in the development of novel therapeutic agents. researchgate.netrsc.orgresearchgate.netrsc.org this compound has been utilized as a glycosyl unit in the design of potentially bioactive nucleosides and nucleotide mimetics. researchgate.netrsc.orgresearchgate.net These studies explore the impact of incorporating the this compound moiety on the biological activity of these synthetic molecules. researchgate.netrsc.org
Emerging frontiers include the exploitation of this compound in the synthesis of N-glycosyl compounds with diverse biological potential. rsc.orgdntb.gov.ua Researchers are exploring its use in constructing molecules that mimic glycosyl phosphates or nucleotides, aiming to develop potential inhibitors of therapeutically relevant enzymes. rsc.orgthieme-connect.com The synthesis of these complex this compound-containing structures often involves sophisticated chemical methodologies, including N-glycosylation and click chemistry approaches. rsc.orgthieme-connect.com
Another research area involves understanding the enzymatic processing of this compound derivatives. Studies on enzymes like β-glucuronidase (GUS) investigate how modifications at the C6 position, such as the formation of the carboxamide in this compound, affect enzyme activity and substrate specificity. usask.ca This has implications for developing novel substrates for enzyme-prodrug systems. usask.ca
Furthermore, research into the biosynthesis of this compound modifications in bacterial capsular polysaccharides represents an emerging frontier, shedding light on the enzymatic pathways involved in its formation in microorganisms. nih.gov
Detailed research findings in the synthesis of this compound-containing compounds highlight the strategies employed and the resulting biological activities. For instance, studies have reported the synthesis of N-dodecyl this compound-based nucleosides and their antiproliferative effects in cancer cell lines. researchgate.netresearchgate.netrsc.org
Here is a table summarizing some research findings on the antiproliferative activity of this compound derivatives:
| Compound Type | Substitution Pattern at this compound Unit | Anomeric Linkage / Moiety | Cell Line | GI50 (µM) | Reference |
| Purine (B94841) Nucleoside | N-propargyl 3-O-dodecyl | N⁹-β-linked 6-chloropurine | MCF-7 | 11.9 | researchgate.netresearchgate.net |
| (Purinyl)methyltriazole Nucleoside | N-propargyl 3-O-dodecyl | N⁷-linked 6-chloropurine | K562 | 8.0 | researchgate.netresearchgate.net |
| N-glycosyl sulfonamide | N-dodecyl | 1-sulfonamido | K562, MCF-7 | Significant effects | rsc.org |
| Glucuronamidyl phosphoramidate (B1195095) | N-dodecyl | N-glycosylphosphoramidate | K562, MCF-7 | Significant effects | rsc.org |
| Uracil (B121893) and Purine Nucleosides of N-dodecyl this compound | N-dodecyl | N-glycosylation of silylated nucleobases | K562, MCF-7 | Significant effects | rsc.orgrsc.org |
Note: GI50 represents the concentration causing 50% growth inhibition.
These findings illustrate the potential of this compound as a scaffold for generating compounds with notable biological activities.
Conceptual Frameworks for this compound-Centric Research Endeavors
Research endeavors centered on this compound are guided by several conceptual frameworks. One primary framework is medicinal chemistry, where this compound is viewed as a structural motif that can be incorporated into larger molecules to influence their pharmacokinetic and pharmacodynamic properties. chemimpex.com Its potential to enhance solubility and bioavailability of therapeutic agents is a key consideration in this context. chemimpex.com
Another framework is glycoscience, which focuses on the structure, biosynthesis, and biology of carbohydrates and their derivatives. cymitquimica.com Within this framework, this compound is studied as a modified monosaccharide with unique chemical reactivity and biological roles, particularly in the formation and function of glycoconjugates. researchgate.net
Chemical synthesis provides a fundamental framework, focusing on developing efficient and selective methodologies for the preparation of this compound and its derivatives. researchgate.netmdpi.com This involves exploring different synthetic routes, protecting group strategies, and reaction conditions to access novel this compound-containing structures. researchgate.netmdpi.com
Biochemistry and molecular biology frameworks are applied to investigate the interactions of this compound and its derivatives with biological systems, including enzymes, proteins, and cells. ontosight.aifrontiersin.orgusask.canih.gov This involves studying its metabolic fate, its effects on cellular processes, and its potential as a substrate or inhibitor of enzymes. ontosight.aifrontiersin.orgusask.canih.gov The study of this compound in the context of bacterial metabolism and capsular polysaccharide biosynthesis exemplifies this framework. frontiersin.orgnih.gov
Finally, a drug discovery and development framework guides research aimed at identifying and optimizing this compound-containing compounds with therapeutic potential, particularly in areas like anticancer research. researchgate.netrsc.orgresearchgate.netrsc.org This involves preclinical evaluation of synthesized compounds for their biological activities and mechanisms of action. researchgate.netrsc.orgresearchgate.netrsc.org
These interconnected conceptual frameworks drive the ongoing investigation into this compound, highlighting its significance as a versatile compound with potential applications in various scientific disciplines.
Synthetic Methodologies and Chemical Transformations of Glucuronamide
Strategies for Glucuronamide (B1172039) Total Synthesis
The total synthesis of this compound and its derivatives often involves converting glucuronic acid or its lactone forms into the desired amide structure.
Conventional and Modern Synthetic Routes
A series of glucuronamides can be prepared by the reaction of glucopyranurono-6,1-lactone with various amines, including primary and secondary amines, which typically yield the corresponding amides in high yields and short reaction times. researchgate.netresearchgate.net Diamines can lead to the formation of diuronamide compounds, while reactions with amino acids can yield glucuronic acid conjugates. researchgate.net Aminosugars can afford disaccharide analogues. researchgate.net In these products, the anomeric position remains free for further conversion. researchgate.net
One chemoenzymatic method for synthesizing D-glucuronamide (GlcAm) involves treating D-glucurono-6,3-lactone (GlcL) with NH₃ in ethanol. tandfonline.com This serves as the first chemical step in a two-step process to synthesize sucuronamide (SucAm). tandfonline.com
Novel furano-glucuronamides have been synthesized from 5-O-protected and 1,2-acetonide-protected D-glucurono-6,3-lactone furanosides through treatment with ammonia. researchgate.netnih.gov Different protection and deprotection routes for the hydroxyl groups (O3 and O5) can lead to new primary gluconamide (B1216962) derivatives. researchgate.netnih.gov However, attempts to benzylate the O3 position of O5-protected intermediates can result in competing processes such as silyl (B83357) migration, N-benzylation, or reclosure to the lactone. researchgate.netnih.gov Using 5-O-PMB protection provides a method for obtaining a fully protection-differentiated glucofuranamide. researchgate.netnih.gov
This compound compounds have also been prepared by reacting glucuronic acid methyl glycoside with p-aminobenzenesulfonamide in the presence of EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in dichloromethane (B109758) at room temperature. google.com
Stereoselective Synthesis Challenges and Solutions
Stereochemistry, the study of the spatial arrangement of atoms in molecules, is crucial in organic synthesis, particularly for compounds with stereocenters like this compound. uobaghdad.edu.iqepfl.chcareerendeavour.com this compound itself has multiple stereocenters. wikipedia.orgwikidata.org The presence of the C-5 carboxylic group in uronic acids, from which this compound is derived, can decrease reactivity at the anomeric position, making the synthesis of uronic acid glycosides, and potentially this compound derivatives, challenging in a stereoselective manner. mdpi.com
Achieving stereocontrol in glycosylation reactions involving uronic acid derivatives can be complicated, especially when using ether-protected intermediates. mdpi.com However, the anchimeric assistance of an acyl substituent at the O-2 position can favor the formation of the β-configuration. mdpi.com
Methods for accessing N-substituted glycopyranuronamide precursors, such as 1,2-O-acetyl derivatives or glucuronoamidyl azides, are employed for stereoselective N-glycosylation reactions. researchgate.netchemrxiv.org These precursors can be used for further nucleobase N-glycosylation or 1,3-dipolar cycloaddition reactions. researchgate.netchemrxiv.org
Green Chemistry Principles in this compound Synthesis
Green chemistry principles, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied in organic synthesis. researchgate.netresearchgate.net The substitution of petrol-based chemicals with bio-sourced alternatives and the replacement of toxic organic solvents with less toxic options are important aspects of green chemistry in synthesis. researchgate.net
Some synthetic approaches to this compound derivatives have incorporated green chemistry principles. For instance, a series of nonionic biosourced alkylglucuronamides have been synthesized following green chemistry principles, including the optimization of synthesis steps and the use of bio-based raw materials. researchgate.net Environmentally benign routes have also been explored for the synthesis of biologically important compounds with glucuronic acid structures. researchgate.net Microwave-assisted reactions have been used to access 1-azido glucuronamides from tetra-O-acetyl glucuronamides, which can be considered a greener approach due to reduced reaction times and energy consumption. researchgate.netnih.gov
Derivatization Reactions and Analog Generation
This compound undergoes various derivatization reactions, allowing for the generation of a wide range of analogs with modified chemical and biological properties.
Amide Functionality Modifications
The amide functional group in this compound is a key site for chemical modification. This compound can be acetylated with acetic anhydride, involving a nucleophilic attack by the amino group on the electrophilic carbonyl carbon of acetic anhydride. biosynth.com
Transamidation reactions provide a method for synthesizing various glycouronamides under mild conditions. researchgate.netresearchgate.net This can involve the transamidation of N-nitroso uronamides with primary and secondary amines in the presence of triethyl amine, or the reaction of N-Boc uronamides with primary amines in the presence of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). researchgate.netresearchgate.net
N-substituted this compound moieties have been incorporated into novel N-glycosyl derivatives. nih.govresearchgate.net The N-substitution allows for structural variations at the C-6 position of the gluco-configured template, enabling the installation of diverse moieties as part of the stable amide functionality. researchgate.net This can be used to tune the bioactivity of nucleos(t)ide analogs. researchgate.net
Glycosidic Bond Formation and Manipulations
This compound and its derivatives are involved in glycosidic bond formation, a crucial step in the synthesis of complex carbohydrates and glycoconjugates. biosynth.com D-Glucuronamide can function as a kinetic model system for the glycosylation reaction. cymitquimica.combiosynth.com
Glycosylation reactions involving this compound derivatives are used to synthesize various compounds, including nucleosides and pseudodisaccharides. researchgate.netchemrxiv.orgresearchgate.netnih.gov Methodologies are based on accessing N-substituted glycopyranuronamide precursors, such as 1,2-O-acetyl derivatives or glucuronoamidyl azides, for N-glycosylation with nucleobases or cycloaddition reactions. researchgate.netchemrxiv.orgresearchgate.net For example, N-dodecyl tetra-O-acetyl glucuronamides have been converted into uracil (B121893) and purine (B94841) nucleosides via N-glycosylation of silylated nucleobases. researchgate.netnih.govresearchgate.netresearchgate.net
(Triazolyl)methyl amide-linked pseudodisaccharide nucleosides have been synthesized from N-propargyl this compound-based N⁹-linked purine nucleosides via cycloaddition with methyl 6-azido glucopyranoside. researchgate.netchemrxiv.orgresearchgate.net A CuI/Amberlyst A-21 catalytic system has been employed in these cycloaddition reactions. researchgate.netchemrxiv.orgresearchgate.net
This compound-derived N-glycosyl compounds, such as sulfonamides and phosphoramidates, have been synthesized as potential mimetics of glycosyl phosphates or nucleotides. nih.govresearchgate.netthieme-connect.com For instance, 1-sulfonamido glucuronamides have been synthesized through glycosylation of methanesulfonamide (B31651) with tetra-O-acetyl glucuronamides. nih.govresearchgate.net 1-Azido glucuronamides, accessed by microwave-assisted reactions, have been converted into N-glycosylphosphoramidates. researchgate.netnih.gov
The synthesis of glucuronides, which are conjugates of glucuronic acid with other molecules, can involve various methods, including chemical synthesis and biotransformation. hyphadiscovery.com While this compound is an amide derivative rather than a direct glucuronide, the methodologies for forming glycosidic bonds in glucuronic acid chemistry are relevant. The activation of the anomeric center in uronic acids is challenging due to the electron-withdrawing carboxylic group. mdpi.com Different strategies have been developed to overcome this, including using 2-O-acyl glucuronate donors or reactive benzyl-protected glucuronates. mdpi.com
Synthesis of this compound Conjugates and Hybrid Molecules
This compound and its derivatives are frequently synthesized as conjugates and hybrid molecules, often for the purpose of developing new therapeutic agents. These syntheses leverage the reactivity of the amide group and the hydroxyl functionalities of the sugar ring.
N-Linked this compound Derivatives
N-linked this compound derivatives, particularly those mimicking nucleosides, have been a significant area of research. The synthesis of these compounds typically involves forming a glycosidic bond between the anomeric carbon of a this compound precursor and a nitrogen atom, often from a nucleobase or a related heterocyclic system.
One approach involves the N-glycosylation of silylated nucleobases with protected this compound derivatives. rsc.orgresearchgate.net For example, N-dodecyl tetra-O-acetyl glucuronamides have been converted into uracil and purine nucleosides through N-glycosylation. rsc.orgresearchgate.net Another methodology utilizes 1,2-O-acetyl derivatives or glucuronoamidyl azides as N-substituted glycopyranuronamide precursors for N-glycosidation with nucleobases. researchgate.netnih.gov Microwave-assisted reactions have been employed to access 1-azido glucuronamides from tetra-O-acetyl glucuronamides, which can then be converted into N-glycosylphosphoramidates. rsc.orgtaylorfrancis.com
Research has shown that novel N-glycosyl derivatives containing N-substituted this compound moieties can serve as nucleoside analogs or mimetics of glycosyl phosphates or nucleotides. rsc.orgresearchgate.net These compounds can comprise N-anomerically-linked nucleobases or surrogates of a phosphate (B84403) group, such as sulfonamide or phosphoramidate (B1195095) moieties. rsc.orgresearchgate.net For instance, 1-sulfonamido glucuronamides with N-benzyl, N-propargyl, or N-dodecyl carboxamide units have been synthesized through glycosylation of methanesulfonamide with tetra-O-acetyl glucuronamides. rsc.orgresearchgate.net
Studies on the antiproliferative activities of N-dodecyl this compound-based nucleosides, including pyranosyl and furanosyl derivatives, have shown promising results in cancer cell lines such as chronic myeloid leukemia (K562) and breast adenocarcinoma (MCF-7). researchgate.netnih.govresearchgate.netresearchgate.net
Pseudo-Disaccharide Constructs
Pseudo-disaccharide constructs incorporating this compound have been synthesized, often as mimetics of natural glycosylated structures. These molecules typically feature a this compound unit linked to another saccharide or a saccharide mimetic through a non-glycosidic linkage.
One synthetic strategy involves the preparation of pseudodisaccharide nucleosides where a (triazolyl)methyl amide system connects to a glycosidic unit at C-6. ulisboa.pt This pathway can involve the separate synthesis of nucleoside precursors derived from N-propargyl this compound and methyl 6-azido glucoside, followed by a 1,2-dipolar cycloaddition to form a 1,2,3-triazole unit. ulisboa.pt N-Propargyl this compound-based N⁹-purine nucleosides have been converted into (triazolyl)methyl amide-6,6-linked pseudodisaccharide nucleosides via cycloaddition with methyl 6-azido-glucopyranoside. researchgate.netnih.govresearchgate.net A CuI/Amberlyst A-21 catalytic system has been employed in these cycloaddition reactions. researchgate.netnih.govresearchgate.netthieme-connect.com
These pseudo-disaccharide constructs have been explored for their biological activities, including potential antibacterial effects by targeting enzymes involved in peptidoglycan synthesis. ulisboa.pt
Synthesis of Precursors and Intermediates for this compound Pathways
The synthesis of this compound and its derivatives relies on the availability and appropriate functionalization of key precursors and intermediates, primarily derived from glucuronic acid.
Glucuronic Acid Derivatives as Starting Materials
Glucuronic acid and its derivatives serve as fundamental starting materials for the synthesis of this compound and its various conjugates. nih.govresearchgate.netresearchgate.net These derivatives often undergo protection/deprotection, activation, and condensation protocols to introduce the amide functionality and other desired structural modifications. nih.govresearchgate.net
A series of D-glucuronic acid derivatives, including acetylated and deacetylated glucuronamides, have been synthesized starting from D-glucuronic acid itself. nih.govresearchgate.net Glucuronolactones, such as glucofuranurono-6,3-lactone, are also important precursors. researchgate.netresearchgate.netsciforum.net Acetonide-protected glucofuranurono-6,3-lactone has been used as a starting material for the synthesis of N/O-dodecyl or N-propargyl substituted this compound analogues. researchgate.netnih.govresearchgate.netchemrxiv.org
Structurally diverse D-glucuronic acid derivatives, including those with various aromatic scaffolds, have been prepared as potential prodrug candidates. researchgate.netresearchgate.net Ultrasound-assisted protocols have been developed for the synthesis of N-aryl- and N-heteroaryl-substituted D-glucuronamides from glucuronic acid derivatives, offering improved bioavailability for the resulting conjugates. researchgate.netresearchgate.net
Protected and Activated this compound Synthons
The synthesis of complex this compound conjugates often necessitates the use of protected and activated this compound synthons. These intermediates contain temporary protecting groups on hydroxyl functionalities to ensure regioselectivity during coupling reactions and activating groups that facilitate amide bond formation or glycosylation.
Protected glucuronolactone (B27817) furanosides, such as 5-O-protected and 1,2-acetonide-protected D-glucurono-6,3-lactone furanosides, have been converted into furano-glucuronamides through treatment with ammonia. researchgate.netresearchgate.netnih.gov Different protection strategies, such as using 5-O-PMB protection, have been explored to obtain fully protection-differentiated glucofuranamides. researchgate.netresearchgate.netnih.gov
Activated this compound synthons like 1,2-O-acetyl derivatives or glucuronoamidyl azides are crucial for forming N-glycosidic bonds or participating in cycloaddition reactions. researchgate.netnih.gov These activated forms allow for the coupling of the this compound moiety with nucleobases or other molecules to form conjugates and hybrid structures. researchgate.netnih.gov
Analytical and Spectroscopic Methodologies for Glucuronamide Characterization and Quantification
Chromatographic Techniques for Isolation and Analysis
Chromatographic techniques play a significant role in the separation and analysis of glucuronamide (B1172039) and related compounds. These methods leverage differential interactions between the analyte and a stationary phase to achieve separation.
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of this compound, often coupled with mass spectrometry (MS) for enhanced detection and identification journal-jop.orgnih.gov. HPLC allows for the separation of this compound from other components in a sample matrix based on its polarity and interaction with the stationary phase.
Reversed-Phase Liquid Chromatography (RPLC) is a common HPLC mode where the stationary phase is non-polar and the mobile phase is polar. While RPLC is frequently used in the analysis of various compounds, the separation of highly polar compounds like this compound can present challenges researchgate.net. Hydrophobic interactions primarily govern retention in RPLC researchgate.net. Studies have shown that while RPLC can be used, alternative chromatographic modes might offer better separation for polar glucuronides researchgate.net. For example, in the identification of drug glucuronides in human urine, RP-HPLC after derivatization has been employed, involving solid-phase extraction and subsequent methylation and acetylation of the glucuronides to triacetyl methyl derivatives for identification by comparison with synthesized standards nih.gov.
Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly well-suited for the separation of polar compounds that are poorly retained in RPLC researchgate.netmdpi.com. In HILIC, the stationary phase is polar, and the mobile phase is typically a mixture of an organic solvent and water. This technique has been shown to be effective in detecting and resolving small, highly polar compounds that are prevalent in low molecular weight dissolved organic matter, which can include compounds like this compound mdpi.com. Studies utilizing HILIC coupled with mass spectrometry have been employed in untargeted metabolomics to characterize the composition of such complex samples mdpi.com. HILIC can provide more reproducible retention for these polar compounds mdpi.com. Research has also described the use of HILIC in identifying isomeric pairs of this compound metabolites acs.org.
Aqueous Normal Phase Chromatography (ANPC) is another chromatographic mode that can be used for the separation of polar compounds. However, some studies have reported observing atypical separations and poor peak shapes with certain compounds, including glucuronides, when using ANPC conditions researchgate.net.
Hydrophilic Interaction Liquid Chromatography (HILIC)
Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS) for Molecular Profiling
Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds journal-jop.orgfrontiersin.org. While this compound itself may require derivatization to be sufficiently volatile for GC analysis, GC-MS is used in molecular profiling studies where this compound might be one of the detected components journal-jop.orgfrontiersin.orgjournal-jop.org. For instance, GC-MS has been utilized in the characterization of methanolic extracts of plants, where this compound was identified as one of the phytochemicals present journal-jop.orgjournal-jop.org. The technique involves separating compounds based on their boiling points and interaction with the stationary phase in the GC column, followed by fragmentation and detection in the mass spectrometer to obtain a mass spectrum that can be used for identification by comparison with spectral libraries frontiersin.org. GC-MS can be used for both qualitative identification and quantitative analysis of components in a sample researchgate.net.
Data from a GC-MS analysis identifying this compound in a plant extract is presented below:
| # | Name | MW | Formula | Category | Retention time (min) | Relative abundance % |
| 1 | This compound | 193 | C6H11NO6 | Monosaccharide derivative | 6.12 | 0.51 |
| 2 | 2-Furancarboxaldehyde (furfural) | 96 | C5H4O2 | Aryl-aldehydes | 23.17 | 3.17 |
| 3 | (Z)-3-Phenylacrylaldehyde | 132 | C9H8O | Miscellaneous compounds | 24.48 | 4.55 |
Capillary Electrophoresis (CE) in this compound Separation
Capillary Electrophoresis (CE) is an analytical technique that separates components based on their charge-to-size ratio in an electric field within a narrow capillary nih.govfrontiersin.org. CE can be coupled with mass spectrometry (CE-MS) for the analysis of various compounds, including glucuronides nih.gov. CE-ESI/MS/MS has been reported as a simple and highly sensitive method for quantifying urinary androgen glucuronides, demonstrating the potential of CE for separating glucuronide conjugates nih.gov. CE has also been used in conjunction with other techniques, such as synchronous fluorescence spectroscopy, to analyze complex biological samples and reveal the nature of fluorescent adducts, where glucuronamides could potentially be involved natureblink.com. While direct information on the specific application of CE solely for this compound separation is less prevalent in the provided context compared to its use for glucuronides in general or in combination with other methods, its principle of separating charged species makes it a relevant technique for the analysis of polar and ionizable compounds like this compound.
Mass Spectrometry (MS) for Structural Elucidation and Quantitative Analysis
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound. For this compound and its derivatives, MS, often coupled with separation techniques like Liquid Chromatography (LC), is indispensable for identification, structural elucidation, and quantification in complex matrices. Glucuronides, closely related conjugates, are frequently characterized using MS-based methods, and similar principles apply to this compound. nih.govsciex.comnih.govresearchgate.netresearchgate.netmdpi.commdpi.comnih.gov
Tandem Mass Spectrometry (MS/MS and MSn) for Fragmentation Analysis
Tandem mass spectrometry (MS/MS or MSn) involves multiple stages of mass analysis, allowing for the fragmentation of selected ions and the detection of the resulting product ions. This fragmentation provides detailed structural information. In the characterization of glucuronides, MS/MS is widely used to confirm structures and identify the site of conjugation. nih.govresearchgate.netresearchgate.netmdpi.commdpi.comnih.govuliege.be A common fragmentation pathway for glucuronides involves the neutral loss of the glucuronic acid moiety, corresponding to a mass difference of 176 amu. researchgate.net Characteristic fragment ions specific to the glucuronide portion, such as ions at m/z 175 and m/z 113, are often observed in MS/MS spectra. researchgate.net Orthogonal fragmentation techniques, such as electron activated dissociation (EAD), have also been shown to be effective in generating diagnostic fragments for glucuronide conjugates, providing complementary structural information compared to traditional collision-induced dissociation (CID). sciex.com
Research findings highlight the utility of MS/MS in characterizing glucuronides. For instance, studies on lipid substrate glucuronides demonstrated that LC-MS/MS analysis revealed the respective aglycons (due to neutral loss of m/z 176) and specific glucuronide ions at m/z 175 and 113. researchgate.net Similarly, MS/MS spectra were investigated to corroborate structural changes in glucuronides formed by a new synthesis method. nih.gov The ability of MS/MS to distinguish isomers, as shown with estradiol (B170435) glucuronide isomers, further underscores its importance in structural analysis. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides highly accurate measurements of the mass-to-charge ratio, often to several decimal places. This high accuracy allows for the determination of the elemental composition of an ion, which is crucial for confirming the molecular formula of this compound or its derivatives and for distinguishing between compounds with similar nominal masses. nih.govmdpi.comnih.govrsc.org LC-HRMS is a common hyphenated technique used for the characterization of compounds, including glucuronide conjugates and metabolites, in complex samples. nih.govmdpi.comnih.gov Accurate mass measurements obtained from HRMS are essential for confident identification of known compounds and for the structural elucidation of novel ones.
Studies utilizing HRMS for the characterization of glucuronides and related metabolites demonstrate its power. For example, ultra high performance liquid chromatography-high resolution mass spectrometry (UPLC-HRMS) was used to characterize glucuronic acid conjugates formed by a new method. nih.gov HPLC-HRMS has also been employed for the compositional analysis and accurate molecular weight determination of polyphenolic glucuronide conjugates in plant extracts. mdpi.com
Ionization Techniques (e.g., ESI) for this compound Species
Ionization is a critical step in mass spectrometry, converting the analyte into gas-phase ions that can be analyzed by the mass analyzer. Electrospray Ionization (ESI) is a soft ionization technique widely used for polar and thermally labile compounds like carbohydrates and their derivatives, including this compound and glucuronides. nih.govresearchgate.netmdpi.comuliege.bersc.orgscispace.comglycoscience.ru ESI typically produces protonated or deprotonated molecular ions ([M+H]⁺ or [M-H]⁻) or adduct ions (e.g., with sodium or ammonium), which are then subjected to mass analysis and fragmentation (in MS/MS). nih.govresearchgate.netuliege.be Negative ion mode ESI is frequently used for the analysis of glucuronides due to the presence of the carboxyl group, which can be easily deprotonated. researchgate.netmdpi.comscispace.com
Other ionization techniques, such as Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS), have also been applied in the characterization of carbohydrate structures, including those containing this compound residues. nih.gov The choice of ionization technique and polarity (positive or negative mode) can significantly impact the types of ions produced and the resulting mass spectra. nih.govnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the structure, dynamics, and conformation of molecules based on the magnetic properties of atomic nuclei, particularly ¹H and ¹³C. NMR is invaluable for the unambiguous structural determination of this compound and its derivatives, complementing the information obtained from mass spectrometry. researchgate.netuliege.beglycoscience.runih.govbiosynth.comnih.govtcichemicals.comresearchgate.netcardiff.ac.ukacs.orghmdb.caresearchgate.net
Proton NMR (¹H NMR) Applications
Proton NMR (¹H NMR) spectroscopy is routinely used to identify and assign the hydrogen atoms within a molecule. The chemical shifts, splitting patterns (multiplicity), and integration of signals in a ¹H NMR spectrum provide detailed information about the chemical environment and connectivity of protons. researchgate.netuliege.bebiosynth.comtcichemicals.comresearchgate.netacs.orgthieme-connect.comresearchgate.net For carbohydrates like this compound, ¹H NMR is essential for characterizing the sugar ring protons, anomeric configuration, and the presence of substituents. Coupling constants between adjacent protons can provide insights into the stereochemistry and conformation of the molecule. researchgate.net
Research on this compound and related compounds frequently reports ¹H NMR data for structural confirmation. For example, ¹H NMR spectra have been used to characterize synthetic this compound derivatives, with specific chemical shifts and coupling patterns reported for the sugar ring protons. researchgate.netthieme-connect.com Studies on glucuronides have also utilized ¹H NMR, including 2D NMR experiments like COSY and NOESY, to assign proton resonances and determine stereochemistry based on coupling constants. researchgate.net
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Delineation
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of ¹³C signals are highly sensitive to the electronic environment of the carbon atoms, allowing for the identification of different types of carbon atoms (e.g., primary, secondary, tertiary, quaternary, carbonyl). researchgate.netuliege.bebiosynth.comtcichemicals.comacs.orghmdb.caresearchgate.netthieme-connect.comglycoscience.ruhmdb.ca ¹³C NMR is particularly useful for confirming the presence of the amide carbonyl group and the carbon atoms of the sugar ring in this compound.
Detailed ¹³C NMR data are often reported for this compound and its derivatives to support structural assignments. For instance, ¹³C NMR spectra have been used to characterize synthetic this compound compounds, with characteristic signals observed for the carbonyl carbon and the sugar ring carbons. biosynth.comthieme-connect.com Studies involving the structural characterization of complex carbohydrates containing this compound residues also rely on ¹³C NMR data. nih.govglycoscience.ru The combination of ¹H and ¹³C NMR data, often obtained through 2D NMR experiments (e.g., HMQC, HMBC), provides a comprehensive picture of the molecular structure. researchgate.netresearchgate.net
Conformational Analysis of this compound and its Derivatives
Conformational analysis is a critical aspect of understanding the behavior and properties of molecules, including this compound. For carbohydrate derivatives like this compound, the conformation of the sugar ring and the orientation of substituents significantly influence their biological activity and physical properties. NMR spectroscopy, particularly through the analysis of coupling constants and NOE correlations, plays a key role in determining these preferred conformations wikipedia.org.
The sugar ring in this compound, being a derivative of glucuronic acid, is expected to primarily exist in chair conformations, similar to other pyranose rings. The specific chair conformation (e.g., 4C1 or 1C4) can be determined by analyzing the vicinal proton-proton coupling constants (3JH,H) around the ring. These coupling constants are related to the dihedral angles between the coupled protons according to the Karplus equation wikipedia.org. For instance, large coupling constants (~9-11 Hz) typically indicate an axial-axial relationship between protons, while smaller coupling constants (~1-4 Hz) suggest axial-equatorial or equatorial-equatorial relationships wikipedia.org.
For this compound derivatives, the conformational preferences of the amide group and any attached aglycons are also important. The rotation around the bonds connecting the amide group to the sugar ring and within the amide group itself can be investigated using NMR, potentially revealing preferred rotamers or restricted rotation mdpi.com. Computational methods, such as Density Functional Theory (DFT) calculations, can also be used in conjunction with NMR data to explore the potential energy surface and identify stable conformers mdpi.com.
Detailed conformational analysis provides valuable insights into how the molecule might interact with other molecules, which is particularly relevant for understanding its potential roles in biological systems or its behavior in different environments.
Vibrational and Electronic Spectroscopy (IR, UV-Vis) for Functional Group Analysis
Vibrational and electronic spectroscopic techniques, such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, provide valuable information about the functional groups present in this compound and its electronic transitions. These methods are often used for qualitative analysis, confirming the presence of characteristic functional groups, and can also be applied for quantitative analysis in some cases.
Infrared (IR) Spectroscopy : IR spectroscopy measures the absorption of infrared radiation by molecular vibrations. Each functional group within a molecule vibrates at characteristic frequencies, resulting in specific absorption bands in the IR spectrum solubilityofthings.comitwreagents.com. By analyzing the positions, shapes, and intensities of these bands, the presence of functional groups such as hydroxyl (-OH), carbonyl (C=O, from the amide), N-H (from the amide), and C-O (from the sugar ring) in this compound can be identified solubilityofthings.com. IR spectroscopy is particularly useful for identifying functional groups and can serve as a "fingerprint" for a compound, allowing for comparison with reference spectra for identification itwreagents.com.
UV-Vis (Ultraviolet-Visible) Spectroscopy : UV-Vis spectroscopy involves the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which causes electronic transitions within the molecule solubilityofthings.comazooptics.com. This technique is primarily used to analyze compounds containing chromophores, which are functional groups or systems of conjugated double bonds that absorb UV or visible light solubilityofthings.commrclab.com. While the saturated sugar ring of this compound itself does not have strong UV-Vis absorption in the typical region (200-800 nm), derivatives with aromatic rings or other conjugated systems attached (e.g., via the amide nitrogen or other positions) will exhibit characteristic UV-Vis spectra azooptics.comresearchgate.net. UV-Vis spectroscopy can be used to identify the presence of these chromophores and, based on the Beer-Lambert law, quantify the concentration of the absorbing species in solution azooptics.commrclab.com. The wavelength of maximum absorbance (λmax) and the intensity of the absorption bands provide insights into the electronic structure and concentration of the compound azooptics.com.
Together, IR and UV-Vis spectroscopy complement NMR and other analytical techniques by providing specific information about the functional groups and electronic properties of this compound and its derivatives.
Chemical Derivatization Strategies for Enhanced Analytical Detection and Structural Insight
Chemical derivatization involves chemically modifying an analyte to improve its analytical properties, such as detectability, volatility, or separation characteristics taylorandfrancis.comlibretexts.org. For this compound, which may present challenges for direct analysis by certain techniques due to its polarity or lack of a strong chromophore, derivatization strategies can be particularly useful.
Derivatization can enhance detection sensitivity and specificity. For example, attaching a chromophore or fluorophore to this compound can significantly improve its detection by UV-Vis or fluorescence spectroscopy, respectively libretexts.orgresearchgate.net. This is especially relevant when analyzing this compound in complex biological matrices where direct detection might be hindered by interfering substances.
Furthermore, derivatization can provide additional structural information. Reactions that are specific to certain functional groups can confirm their presence and location within the molecule researchgate.net. For instance, selective derivatization of the hydroxyl groups or the amide nitrogen can be used to study their reactivity and accessibility.
In mass spectrometry (MS), derivatization can alter the fragmentation pattern of the analyte, leading to more informative spectra for structural elucidation nih.gov. It can also improve ionization efficiency, thereby increasing detection sensitivity nih.gov. For isomeric compounds like glucuronide isomers, derivatization at specific sites can lead to differential reactivity and distinct fragmentation patterns in MS, allowing for the differentiation of isomers that are otherwise difficult to distinguish nih.gov. For example, derivatization with 1,2-dimethylimidazole-4-sulfonyl chloride (DMISC) has been successfully applied to differentiate between glucuronide isomers based on the site of conjugation nih.gov.
Derivatization strategies can also be employed to improve the separation of this compound and its derivatives by chromatography. For instance, increasing the hydrophobicity of polar compounds through derivatization can enhance their retention in reversed-phase high-performance liquid chromatography (HPLC) libretexts.org.
The choice of derivatization reagent and reaction conditions depends on the specific analytical technique being used and the functional groups being targeted. Common derivatization reactions include acylation, silylation, and reaction with reagents containing detectable tags libretexts.org.
Chemical derivatization is a versatile approach that expands the analytical toolbox for studying this compound, enabling more sensitive detection, better separation, and deeper structural insights.
Biochemical Interactions and Enzymatic Transformations of Glucuronamide
Enzymatic Biotransformation Pathways Involving Glucuronamide (B1172039)
Enzymatic Synthesis of this compound Derivatives (Chemo-enzymatic approaches)
Another area where chemo-enzymatic synthesis is explored is in the creation of this compound-based nucleoside analogs. These compounds are of interest as potential anticancer or antimicrobial agents. ulisboa.pt Methodologies have been developed for the synthesis of N-glycosyl derivatives containing N-substituted this compound moieties, acting as nucleoside analogs or mimetics of glycosyl phosphates or nucleotides. researchgate.netresearchgate.net These approaches often involve the synthesis of N-substituted glycopyranuronamide precursors, which then undergo N-glycosylation with nucleobases or cycloaddition reactions. researchgate.net
Chemo-enzymatic methods are also being investigated for the synthesis of other glucuronic acid derivatives, such as those found in the capsular polysaccharides of bacteria like Campylobacter jejuni. nih.gov In this context, enzymes are involved in modifying glucuronate moieties, including amidation. nih.govresearchgate.net
This compound in Cellular Metabolic Pathways (Mechanistic Studies, Non-Human Models)
This compound and its derivatives can participate in cellular metabolic pathways, as revealed by mechanistic studies primarily conducted in non-human models. While glucuronidation, the conjugation of glucuronic acid to various substrates catalyzed by UDP-glucuronosyltransferases (UGTs), is a well-established metabolic pathway nih.gov, the specific metabolic fate and interactions of this compound itself within cells are subjects of ongoing research.
Studies in Yersinia enterocolitica, a bacterial pathogen, have indicated that this compound metabolism is affected by mutations in the tatC gene, which is part of the Twin-arginine translocation (Tat) system involved in protein secretion. besjournal.com A tatC mutant strain showed slower metabolism of several substrates, including this compound, compared to the parent strain. besjournal.com This suggests that the Tat system or proteins secreted via this system may play a role in the uptake or processing of this compound in this organism. besjournal.com
In the context of the oral microbiome, this compound has been observed to stimulate the respiratory activity of certain disease-associated bacteria in in vitro studies. frontiersin.org This suggests it can be utilized as a carbon source by these microorganisms. frontiersin.org
Furthermore, research into the biosynthesis of capsular polysaccharides in Campylobacter jejuni has provided insights into the enzymatic transformations involving this compound moieties. nih.gov Specifically, enzymes like Cj1435, a HAD-phosphatase, have been shown to catalyze the hydrolysis of phosphate (B84403) esters from this compound conjugates, such as the this compound of ethanolamine (B43304) phosphate or S-serinol phosphate. nih.gov This indicates that this compound derivatives can be intermediates or substrates in the complex pathways of bacterial cell surface modification.
Modulation of Enzyme Activities by this compound
This compound and its derivatives can modulate the activity of various enzymes. This modulation can occur through direct interaction with the enzyme, affecting its catalytic rate or substrate binding.
This compound has also been explored in the context of detoxifying bacterial toxins. For instance, α-D-glucuronamide has been reported to inactivate pneumolysin and streptolysin O, which are protein toxins. nagoya-u.ac.jp It is hypothesized that this detoxification may involve the formation of N-glucuronide conjugates between the amino groups of lysine (B10760008) residues in the toxins and this compound. nagoya-u.ac.jp This suggests a form of enzyme (toxin) inactivation through chemical modification by this compound.
In the broader context of enzyme modulation, studies on UDP-glucuronosyltransferases (UGTs), the enzymes responsible for glucuronidation, have shown that their activity can be influenced by various factors, including interactions with other proteins like cytochrome P450 enzymes. nih.gov While these studies primarily focus on the modulation of UGT activity towards their typical substrates (aglycones), they highlight the complex regulatory mechanisms that can affect enzymes involved in glucuronic acid-related pathways. nih.gov
Furthermore, this compound-containing compounds have been synthesized and evaluated for their inhibitory activities against enzymes such as cholinesterases. researchgate.netresearchgate.net Some this compound-based nucleoside analogs have shown inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) in in vitro assays. researchgate.netresearchgate.net
This compound as Substrate or Inhibitor Analog in Biochemical Assays
This compound and its derivatives can function as substrates or inhibitor analogs in various biochemical assays designed to probe enzyme activity and specificity.
In enzyme kinetics studies, particularly with enzymes that interact with glucuronic acid or its conjugates, this compound can be used to investigate substrate binding and catalytic mechanisms. For β-glucuronidase (GUS), while glucuronides are the primary substrates, amide-derivatized substrates like phenyl-β-D-glucuronamide have been used to study the enzyme's activity profile and substrate specificity. usask.causask.ca These studies involve determining kinetic parameters such as Michaelis constant (K_m) and turnover rate, providing insights into how the modification of the carboxyl group to an amide affects the enzyme-substrate interaction. usask.ca
This compound analogs can also act as inhibitors of enzymes that utilize glucuronic acid or related molecules as substrates. For example, studies on glucuronokinase from Lilium longiflorum pollen tested glucuronic acid analogs, including methyl α-glucuronoside, methyl β-glucuronoside, β-glucuronic acid-1-phosphate, and 4-O-methylglucuronic acid, as potential inhibitors. nih.gov While the methyl derivatives showed little or no inhibition, β-glucuronic acid-1-phosphate was found to be inhibitory, indicating the selectivity of the glucuronic acid-binding site on the enzyme. nih.gov Although this compound itself was not explicitly mentioned in this specific study as an inhibitor analog for glucuronokinase, the use of glucuronic acid analogs highlights the potential for this compound or its derivatives to act similarly on enzymes that recognize glucuronic acid.
Biochemical assays are commonly used to screen for inhibitors of enzymes like β-glucuronidase. scbt.comnih.gov While many inhibitors studied are not this compound derivatives, the assays themselves, which often utilize glucuronide substrates, could potentially be used to evaluate the inhibitory potential of this compound or its synthetic analogs. scbt.comscbt.comnih.gov
Furthermore, this compound-containing nucleoside analogs have been synthesized and tested in biochemical assays to evaluate their antiproliferative activities, which can be linked to their ability to interfere with enzymatic processes crucial for cell growth and division. researchgate.netresearchgate.net These assays often involve measuring cell viability or the activity of specific enzymes involved in nucleic acid synthesis or apoptosis pathways. researchgate.net
Structural-Activity Relationships (SAR) in Biochemical Contexts (Based on In Vitro Data)
Structural-Activity Relationship (SAR) studies in the biochemical context aim to understand how modifications to the chemical structure of this compound or its derivatives influence their interactions with biological targets, particularly enzymes, based on in vitro data.
Research on this compound-containing nucleoside analogs has provided insights into SAR related to their antiproliferative activities. researchgate.netresearchgate.netresearchgate.net These studies involve synthesizing a series of compounds with variations in the this compound moiety, the attached nucleobase, or linker regions, and then evaluating their activity in in vitro assays, such as cell proliferation assays or enzyme inhibition assays. researchgate.netresearchgate.net For instance, the presence and position of substituents on the this compound unit, such as N-dodecyl or N-propargyl groups, and the nature and linkage of the attached purine (B94841) or uracil (B121893) base, have been shown to influence the antiproliferative potency against cancer cell lines like K562 and MCF-7. researchgate.netresearchgate.netresearchgate.net Specifically, certain N-dodecyl this compound-based nucleosides have demonstrated significant antiproliferative effects, with potency comparable to or exceeding that of reference drugs like 5-fluorouracil (B62378) in some cell lines. researchgate.netresearchgate.net
Studies on the interaction of β-glucuronidase (GUS) with amide-derivatized substrates also contribute to SAR understanding. usask.causask.ca By comparing the kinetic parameters of GUS with natural glucuronide substrates versus this compound derivatives, researchers can infer how the modification at the C6 position affects substrate binding and catalytic turnover. usask.ca The observation that the Michaelis constant for phenyl-β-D-glucuronamide with wild-type GUS is low suggests that the carboxamide group does not significantly hinder the initial binding to the enzyme's active site, even though the catalytic efficiency is reduced. usask.ca This highlights the importance of specific interactions within the active site and how subtle structural changes can impact different aspects of enzyme kinetics.
SAR studies are also crucial in the development of enzyme inhibitors. For enzymes that process glucuronic acid or its conjugates, synthesizing and testing a range of this compound analogs with variations in functional groups and stereochemistry can help identify key structural features required for potent inhibition. While the provided search results did not detail extensive SAR studies specifically for this compound as a direct enzyme inhibitor (other than its derivatives), the principles of SAR are widely applied in the discovery of enzyme modulators. scbt.comnih.govontosight.airsc.org For example, studies on inhibitors of glucuronokinase have shown that minor structural differences in glucuronic acid analogs significantly impact their inhibitory potential, underscoring the high selectivity of the enzyme's binding site. nih.gov
Computational Chemistry and in Silico Approaches for Glucuronamide Studies
Molecular Docking Simulations for Receptor-Ligand Interactions
Molecular docking simulations are widely used to predict the binding orientation (pose) and affinity of a ligand, such as glucuronamide (B1172039) or its derivatives, within the binding site of a target protein or receptor. mdpi.comdovepress.com This computational technique helps to understand the key interactions driving the formation of a stable complex. mdpi.com By evaluating different poses and scoring their interactions, docking can identify potential binding sites and estimate the strength of the interaction. mdpi.com This is particularly useful in structure-based drug design and virtual screening of compound libraries. mdpi.comdovepress.com For carbohydrate-like compounds, including those related to this compound, specialized docking methods that account for ligand and receptor flexibility and consider specific interactions like CH-π interactions and hydrogen bonds are beneficial. beilstein-journals.org Molecular docking can be used in conjunction with other computational methods like molecular dynamics simulations to validate docking poses and further analyze the stability of the protein-ligand complex. researchgate.netresearchgate.net Studies have utilized computational docking to predict and understand how amino acid amides, structurally related to this compound, would bind to proteins. biorxiv.org
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, often based on Density Functional Theory (DFT), are employed to investigate the electronic structure and predict the reactivity of molecules like this compound. nih.govrsc.orgaspbs.com These calculations can provide insights into properties such as molecular orbitals, electrostatic potential, and spectroscopic parameters. nih.gov By analyzing the electronic distribution and energy levels, researchers can understand how a molecule is likely to behave in chemical reactions and its potential interaction sites. rsc.orgaspbs.com Quantum chemical calculations can also be used to analyze reaction mechanisms and predict reaction pathways. rsc.org For amide derivatives, quantum chemical calculations have been used to rationalize the influence of structural variations on their complexation properties. rsc.org These methods can complement experimental studies by providing a deeper theoretical understanding of molecular properties and reactivity. nih.govrsc.org
Molecular Dynamics Simulations for Conformational Analysis and Dynamics
Molecular dynamics (MD) simulations are powerful tools for studying the dynamic behavior of molecules and their complexes over time. mdpi.comrsc.org For this compound and related structures, MD simulations can provide detailed information about conformational flexibility, transitions between different conformations, and interactions with the surrounding environment, such as water or lipid bilayers. nih.govulisboa.ptscience.govunina.it MD simulations track the movement of atoms based on physical laws, allowing researchers to observe how a molecule's shape changes and how it interacts with other molecules in a dynamic setting. mdpi.com This is crucial for understanding the bioactive conformation of a ligand and the stability of protein-ligand complexes. researchgate.netresearchgate.net MD simulations can also be used to investigate structural changes in proteins upon ligand binding and the dynamics of protein-glycan interactions. science.govunina.itnih.gov Studies involving sugar-based compounds have utilized MD simulations to gain insights into their interactions with lipid bilayers. ulisboa.ptcienciavitae.pt
Pharmacophore Modeling and Ligand Design Principles for this compound Analogs
Pharmacophore modeling involves identifying and abstracting the essential 3D spatial arrangement of chemical features (such as hydrogen bond donors, acceptors, hydrophobic centers, and charged regions) of a molecule that are necessary for its biological activity. dovepress.comnih.govdergipark.org.trcreative-biolabs.com These models can be developed based on the structure of known active ligands (ligand-based pharmacophore modeling) or the structure of the target protein's binding site (structure-based pharmacophore modeling). dovepress.comnih.govdergipark.org.trcreative-biolabs.commdpi.com For this compound analogs, pharmacophore models can help to understand the key features required for binding to a specific biological target and can be used as a query for virtual screening of large databases to identify potential new active compounds. dovepress.comnih.govdergipark.org.trcreative-biolabs.commdpi.com Pharmacophore models can also be used to guide the design of new this compound analogs with improved activity by suggesting modifications that enhance the presence and spatial arrangement of the required features. nih.govdergipark.org.trcreative-biolabs.com The concept of a multiple pharmacophore hypothesis can be applied to model the binding of diverse ligands to a target. nih.gov
Research Applications and Future Directions for Glucuronamide in Chemical Biology
Glucuronamide (B1172039) as a Biochemical Probe or Research Tool
This compound and its modified forms hold potential as biochemical probes and research tools to investigate biological processes at a molecular level. The compound's role as a metabolite in certain pathways suggests its potential utility as a biomarker for monitoring specific conditions in research settings. ontosight.ai While the direct use of this compound itself as a widespread biochemical probe is an area of ongoing exploration, related research on modifying glucuronic acid derivatives highlights possibilities. For instance, studies have explored modifying the substrate specificity of enzymes like β-Glucuronidase (GUS) using amide derivatives of glucuronic acid. usask.ca This research aims to develop novel substrates that could serve as probes to study enzyme activity or specificity in various biological contexts, including the development of enzyme prodrug systems in cancer research. usask.ca Furthermore, the broader field of chemical biology utilizes synthetic molecules, including modified carbohydrates, as probes to visualize and characterize biological molecules and activities within living cells, transforming cell biology into a more quantitative science. mpg.de The development of new spectroscopic probes for cell biology applications is an active area of research. mpg.de The study of interactions between molecules, such as DNA binding, also employs probes, suggesting a potential avenue for this compound derivatives in investigating molecular interactions. researchgate.net
Development of this compound-Based Scaffolds for Chemical Biology Studies
This compound serves as a foundational scaffold for the synthesis of more complex molecules with potential applications in chemical biology. Research has focused on synthesizing and evaluating novel d-glucopyranuronamide-containing nucleosides and other derivatives. nih.govresearchgate.netresearchgate.net These this compound-based compounds have been explored as potential anticancer agents and as mimetics of glycosyl phosphates or nucleotides. researchgate.net The synthesis methodologies involve accessing N-substituted glycopyranuronamide precursors, which are then used for further chemical modifications, such as nucleobase N-glycosylation or cycloaddition reactions. nih.gov For example, N-dodecyl tetra-O-acetyl glucuronamides have been converted into uracil (B121893) and purine (B94841) nucleosides. researchgate.net Potential this compound-based nucleotide mimetics containing various functional groups have also been synthesized via cycloaddition reactions of N-propargyl this compound derivatives. researchgate.net The development of such this compound-based scaffolds allows for the creation of diverse chemical structures to probe biological systems and evaluate their activities. The concept of using carbohydrate-based scaffolds for developing new molecular entities is also seen in the synthesis of sugar-lactams from azides of glucuronic acid. colab.ws Related research on extended scaffolds based on self-immolative linkers for the synthesis of O-aryl glucuronide prodrugs further illustrates the utility of glucuronic acid derivatives as scaffold components in chemical biology. rsc.org
Precursor Role in Advanced Chemical Syntheses of Complex Molecules
This compound and its derivatives function as key precursors in the advanced chemical synthesis of complex molecules relevant to chemical biology. The synthesis of d-glucuronamide-based nucleosides and pseudodisaccharide nucleosides, for instance, utilizes N-substituted glycopyranuronamide precursors derived from starting materials like acetonide-protected glucofuranurono-6,3-lactone. nih.gov These precursors undergo multi-step synthesis to incorporate various substituents and motifs, leading to the formation of complex glycoconjugates. nih.govresearchgate.net The availability of D-Glucuronamide as a chemical product from suppliers underscores its role as a starting material for synthetic procedures. fishersci.fifishersci.ca The broader field of chemical synthesis of glycans and glycoconjugates highlights the challenges and strategies involved in constructing complex carbohydrate-based structures, where this compound or its activated forms could serve as valuable building blocks or glycosyl donors. nih.gov Advanced synthetic techniques, such as flow synthesis, are being developed for the on-demand preparation of precursors for complex molecules like synthetic DNA, illustrating the importance of efficient precursor synthesis in advanced chemical biology research. chemistryviews.org
Exploration in Non-Therapeutic Biomedical Technologies
Beyond therapeutic applications, this compound shows promise in non-therapeutic biomedical technologies, particularly in molecular-level diagnostics and research tools without direct clinical application for treatment decisions. This compound's presence as a metabolite suggests its potential use as a biomarker for research purposes to understand or monitor biological states at a molecular level. ontosight.ai While the application as a clinical diagnostic marker for guiding treatment is outside the scope, its detection and measurement in biological samples can provide valuable insights in research studies. The development of molecular technologies for diagnosis and monitoring of disease at a molecular level is a significant area within molecular biosciences. frontiersin.org Although often linked with therapeutics, these technologies also encompass research tools for detecting and characterizing molecular targets and biomarkers. The use of this compound derivatives as probes to study molecular interactions, as discussed in Section 6.1, also falls under this category, providing tools for basic research into biological mechanisms.
Interdisciplinary Research Opportunities with this compound
Research involving this compound inherently fosters interdisciplinary collaboration, drawing upon expertise from various scientific fields. The synthesis and evaluation of this compound-based compounds for biological activity necessitate the integration of chemical synthesis with biological assays and mechanistic studies. nih.govresearchgate.netresearchgate.net Investigating the biosynthesis of this compound moieties in biological systems, such as bacteria, involves techniques and knowledge from microbiology, biochemistry, and analytical chemistry. nih.govnih.gov The development of this compound-based probes or scaffolds requires close collaboration between synthetic chemists and biologists to design, synthesize, and apply these tools in complex biological environments. The broader landscape of chemical biology itself is fundamentally interdisciplinary, merging chemistry and biology to address complex research questions. mpg.deku.dk Universities and research institutions actively promote and fund interdisciplinary research initiatives, recognizing their importance in driving scientific progress and tackling complex problems. st-andrews.ac.ukuni-bielefeld.deucdavis.edunih.govhku.hk Research on sugar-based molecular entities, which includes this compound derivatives, has also been highlighted as benefiting from a multi-disciplinary approach. ulisboa.pt
Unaddressed Challenges and Prospective Research Avenues
Despite the progress in exploring this compound in chemical biology, several challenges remain, opening up numerous prospective research avenues. One specific challenge identified in the context of enzyme engineering is the need for further research to identify appropriate mutations in enzymes like β-Glucuronidase to enhance their activity towards this compound derivatives, which is crucial for developing effective enzyme-prodrug systems. usask.ca More broadly, for this compound-based compounds being investigated for biological activities, such as antiproliferative effects, understanding their precise mechanisms of action and overcoming potential resistance mechanisms in biological systems represent significant challenges. nih.gov Research into the pharmacokinetic and pharmacodynamic properties of this compound derivatives is also essential for their successful application in biological studies, and challenges in this area have been noted for similar complex natural products. frontiersin.org Future research avenues include the rational design and synthesis of novel this compound-based scaffolds with tailored properties for specific biological targets, the development of more efficient and stereoselective synthetic routes to access diverse this compound derivatives, and the application of advanced chemical biology techniques to study the interactions of this compound compounds with biological macromolecules and pathways in live cells. The exploration of this compound in emerging areas of molecular diagnostics and the further development of this compound-based probes for visualizing and manipulating biological processes also represent promising future directions.
Q & A
Q. What are the standard analytical methods for identifying and quantifying glucuronamide in biological samples?
To analyze this compound in biological matrices, researchers typically employ chromatographic techniques such as HPLC or LC-MS, coupled with derivatization to enhance detection sensitivity. Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming stereochemical integrity, especially given this compound’s five defined stereocenters . For quantification in microbial cultures (e.g., Pseudomonas veronii SM-20), spectrophotometric assays measuring metabolic activity or substrate depletion are used, with validation via proteogenomic profiling to confirm utilization pathways .
Q. What are the common synthetic routes for this compound, and how do reaction conditions influence stereochemical outcomes?
this compound is synthesized via amidation of D-glucuronic acid, requiring precise control of pH and temperature to preserve stereochemistry. Enzymatic methods using amidases or transaminases are preferred for stereoselective synthesis, avoiding racemization. Reaction solvents (e.g., aqueous vs. organic phases) and catalysts (e.g., metal ions) significantly impact yield and purity, as noted in studies on this compound-modifying enzymes like Cj1435 .
Advanced Research Questions
Q. How does this compound participate in microbial metabolic pathways, and what genomic/proteomic approaches elucidate its utilization?
In microbes like P. veronii SM-20, this compound serves as a carbon and nitrogen source. Proteogenomic profiling—combining whole-genome sequencing with LC-MS/MS proteomics—identifies enzymes like dehydrogenases and hydrolases involved in its catabolism. Differential expression analysis under this compound-rich vs. depleted conditions reveals upregulated genes (e.g., Cj1435 homologs) responsible for substrate cleavage and energy production .
Q. What enzymatic mechanisms are involved in this compound modification, and how can kinetic studies inform substrate specificity?
The enzyme Cj1435, a HAD phosphatase superfamily member, hydrolyzes this compound-linked phosphate esters. Kinetic assays (e.g., Michaelis-Menten analysis) using purified enzyme and substrates like ethanolamine phosphate-glucuronamide determine Km and kcat. Stereoselectivity is confirmed via <sup>31</sup>P NMR, which distinguishes hydrolysis products of S-serinol phosphate-glucuronamide . Mutagenesis studies on catalytic motifs (e.g., DXXE) further dissect residue-specific roles in substrate binding.
Q. How can researchers resolve contradictions between this compound’s reported therapeutic benefits and potential adverse effects in clinical studies?
Contradictions arise from divergent study designs. For example, while this compound is used in HIV+ patients for detoxification, its doping potential and side effects (e.g., palpitations) necessitate rigorous dose-response studies. Methodological reconciliation involves:
- Meta-analysis of clinical trials, stratifying results by dosage, co-administered compounds (e.g., caffeine, ascorbic acid), and patient demographics .
- Toxicokinetic modeling to identify thresholds for adverse effects, using LC-MS/MS for plasma concentration monitoring .
- Mechanistic studies to distinguish therapeutic effects (e.g., detoxification pathways) from off-target interactions (e.g., cardiac ion channels) .
Methodological Recommendations
- For microbial studies : Combine Biolog phenotypic microarrays with RNA-seq to map this compound utilization pathways .
- For enzymatic assays : Use stopped-flow kinetics and isotopic labeling to track reaction intermediates .
- For clinical contradictions : Apply CONSORT guidelines to standardize trial reporting and minimize bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
